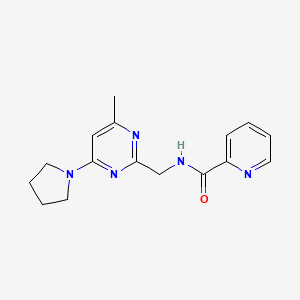

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a methyl group and at the 6-position with a pyrrolidin-1-yl moiety. A methylene bridge at the 2-position connects the pyrimidine to a picolinamide group (2-pyridinecarboxamide). This structural complexity confers unique physicochemical properties, including moderate polarity due to the pyrrolidine nitrogen and pyridine ring, and a calculated molecular weight of approximately 326.40 g/mol (theoretical formula: C₁₇H₂₂N₆O).

Properties

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-12-10-15(21-8-4-5-9-21)20-14(19-12)11-18-16(22)13-6-2-3-7-17-13/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMBATZRVPMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with pyrrolidine in the presence of a base.

Attachment of the Picolinamide Moiety: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with picolinic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or picolinamide groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinic acid, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

Biological Activities

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide exhibits several biological activities that make it a candidate for drug development:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases involved in cancer cell proliferation, such as AKT and mTOR pathways.

- Induction of Apoptosis : The compound can induce apoptosis in cancer cells via mitochondrial pathways, characterized by increased production of reactive oxygen species (ROS) and activation of caspases.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on HL-60 leukemia cells. The compound exhibited an IC50 value of approximately 120 nM, leading to G2/M phase arrest and increased apoptosis markers.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| N-(4-methyl...) | HL-60 | 120 | G2/M arrest, apoptosis |

| Compound A | K562 | 50 | Caspase activation |

| Compound B | MCF7 | 75 | ROS induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections alongside cancer therapies.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyridine and pyrimidine derivatives cataloged in commercial databases (–3). Key comparisons include:

Core Heterocycle and Substituent Analysis

Key Observations:

- Pyrimidines, with two nitrogen atoms, exhibit greater hydrogen-bonding capacity compared to pyridines .

- Substituent Profiles: Pyrrolidinyl vs. Chloro/Methoxy: The pyrrolidin-1-yl group enhances basicity and solubility compared to electron-withdrawing substituents like chloro or methoxy (e.g., 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide) . Picolinamide vs. Steric Effects: Bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce solubility but may improve metabolic stability compared to the target’s compact methyl-pyrrolidine motif .

Physicochemical Properties

| Property | Target Compound | 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide | 4-Chloro-N-phenylpicolinamide |

|---|---|---|---|

| logP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.2 (higher lipophilicity due to pivalamido) | ~2.8 (chloro, phenyl) |

| Water Solubility | Moderate (pyrrolidine basicity) | Low (nonpolar pivalamido group) | Low (chloro, phenyl) |

| Polar Surface Area | ~90 Ų (amide, pyridine N) | ~75 Ų (methoxy, pivalamido) | ~50 Ų (chloro, phenyl) |

Insights:

Research Implications and Limitations

- Synthetic Optimization : Modifying pyrrolidine or pyrimidine substituents to enhance target affinity.

- ADME Profiling : Experimental determination of solubility, permeability, and metabolic stability.

- Target Identification : Screening against kinase or GPCR libraries, given the prevalence of pyrimidine scaffolds in such inhibitors.

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide is a complex organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a pyrrolidine group and a picolinamide moiety. Its IUPAC name is N-[(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl]picolinamide. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group, and culminating in the coupling with the picolinamide moiety.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Pyrimidine synthesis | Starting materials (varied) |

| 2 | Pyrrolidine introduction | Pyrrolidine derivatives |

| 3 | Coupling | Coupling agents (e.g., EDC) |

This compound exhibits multiple biological activities:

- Inhibition of Phosphodiesterase (PDE) : The compound has been shown to selectively inhibit PDE9A, leading to elevated levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues. This elevation is associated with enhanced cognitive functions in preclinical models .

- Procognitive Effects : In rodent models, it has demonstrated procognitive activity, improving memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling .

- Antitumor Activity : Preliminary studies indicate that related compounds in the same chemical class exhibit growth inhibition on various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

- Cognitive Enhancement : A study on PF-04447943, a PDE9A inhibitor, revealed that it significantly increased cGMP levels in the brain and cerebrospinal fluid of rodents, correlating with improved cognitive performance in memory tasks .

- Anticancer Potential : Research on related pyrrolidine derivatives showed promising results against leukemia cell lines, where compounds induced apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .

- Selectivity and Safety : Clinical trials involving PDE9A inhibitors have reported good tolerability in humans, confirming their safety profile while maintaining pharmacological efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | Selectivity for Targets |

|---|---|---|

| N-(4-methylpyrimidinyl) derivatives | PDE inhibition, cognitive enhancement | High selectivity for PDE9A |

| 6-(pyrrolidin-1-yl)quinolinone | Antitumor effects | Moderate selectivity |

| PF-04447943 | Cognitive enhancement | High selectivity for PDE9A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.